2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds or elements, including the products formed and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical properties (such as melting point, boiling point, density) and chemical properties (such as reactivity, stability) of the compound.Scientific Research Applications
Synthesis and Applications in Drug Development
- Synthesis of Selective EGFR Kinase Inhibitors: A new route for the preparation of a key intermediate for the synthesis of selective EGFR kinase inhibitors was described, highlighting the importance of quinolone derivatives in developing anticancer, antimalarial, antidiabetic, and antiviral agents (Jiang et al., 2011). This suggests the potential utility of quinoline derivatives in medicinal chemistry and drug development.
Structural Studies and Material Science Applications
- Structural Aspects of Quinoline Derivatives: Research on the structural aspects of amide-containing isoquinoline derivatives has shown their ability to form gels and crystalline solids upon treatment with various acids, demonstrating the compound's utility in material sciences and pharmaceutical formulation (Karmakar et al., 2007).
Pharmacological Studies
- Synthesis and Pharmacological Studies: The synthesis of novel quinoline derivatives with potential biological activities indicates the ongoing interest in quinoline compounds for their pharmacological properties, including their application in developing new therapeutics (Bhambi et al., 2010).
Antioxidant Applications
- Antioxidant Use in Animal Feed: Ethoxyquin, a quinoline derivative, is widely used in animal feed to protect against lipid peroxidation, demonstrating the compound's application as an antioxidant (Blaszczyk et al., 2013).
Safety And Hazards
This involves the study of the potential risks associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves a discussion of potential future research directions or applications of the compound based on its properties and uses.
properties
IUPAC Name |
2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-20-11-14-24-22(15-20)27(31)25(35(32,33)21-12-9-18(2)10-13-21)16-29(24)17-26(30)28-23-8-6-5-7-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGKQUIFAVZWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(o-tolyl)acetamide |
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